![molecular formula C13H17ClN2O4 B2419298 N-[(3-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide CAS No. 2319875-59-5](/img/structure/B2419298.png)
N-[(3-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide
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Description
Scientific Research Applications
- Background : The compound’s structure includes an indole nucleus, which is widely distributed in natural and synthetic compounds. Indole derivatives have diverse biological activities, including antioxidant effects .
- Research : N’-[(3-chlorophenyl)methyl]-N-(2,2-dimethoxyethyl)ethanediamide was synthesized and evaluated for antioxidant activity. It demonstrated considerable antioxidant potential using both ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. Notably, compounds 3j, 3a, and 3k exhibited remarkable activity at low concentrations .
- Research : While specific studies on this compound are limited, exploring its antibacterial and antibiofilm properties could be valuable. Computational analyses and experimental investigations are warranted .
- Research : Consider evaluating N’-[(3-chlorophenyl)methyl]-N-(2,2-dimethoxyethyl)ethanediamide for antifungal effects. Synthesize triazole analogs and assess their activity against fungal pathogens .
Antioxidant Properties
Antibacterial and Antibiofilm Properties
Antifungal Activity
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-19-11(20-2)8-16-13(18)12(17)15-7-9-4-3-5-10(14)6-9/h3-6,11H,7-8H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNLPMFIPFIFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC(=CC=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.